molecular formula C5H7ClN4 B15053204 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 65259-55-4

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B15053204
CAS No.: 65259-55-4
M. Wt: 158.59 g/mol
InChI Key: FFVDZWQPYWLQCV-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two methyl groups attached to the nitrogen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with dimethylamine. The process is carried out under controlled conditions to ensure the selective substitution of one chlorine atom with a dimethylamine group. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at a temperature of around 20°C under a nitrogen atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products: The major products formed from these reactions depend on the reagents used. For example, substitution with an amine results in the formation of a triazine derivative with an amine group, while oxidation may yield a triazine oxide .

Scientific Research Applications

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts the function of critical enzymes and cellular structures .

Comparison with Similar Compounds

  • 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine

Comparison: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its derivatives often exhibit enhanced properties, such as increased antimicrobial activity or improved solubility .

Properties

IUPAC Name

4-chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDZWQPYWLQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602809
Record name 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-55-4
Record name 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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